molecular formula C19H23NO2 B15179807 4-(3-Phenoxy-3-phenylpropyl)morpholine CAS No. 157846-71-4

4-(3-Phenoxy-3-phenylpropyl)morpholine

Cat. No.: B15179807
CAS No.: 157846-71-4
M. Wt: 297.4 g/mol
InChI Key: XJTDOUQOGCDNNL-UHFFFAOYSA-N
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Description

4-(3-Phenoxy-3-phenylpropyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. It is characterized by a morpholine ring substituted with a 3-phenoxy-3-phenylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenoxy-3-phenylpropyl)morpholine typically involves the reaction of morpholine with 3-phenoxy-3-phenylpropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-phenoxy-3-phenylpropyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-phenoxy-3-phenylpropyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-phenoxy-3-phenylpropyl)morpholine involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

157846-71-4

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-(3-phenoxy-3-phenylpropyl)morpholine

InChI

InChI=1S/C19H23NO2/c1-3-7-17(8-4-1)19(22-18-9-5-2-6-10-18)11-12-20-13-15-21-16-14-20/h1-10,19H,11-16H2

InChI Key

XJTDOUQOGCDNNL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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